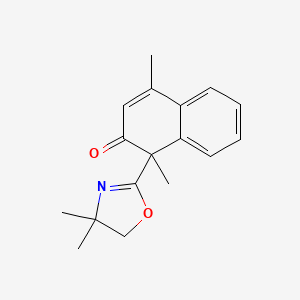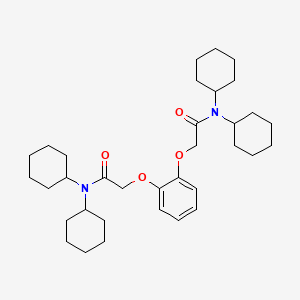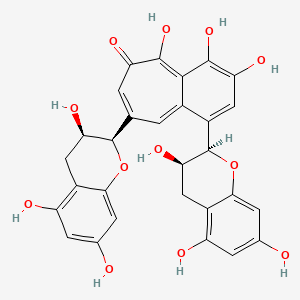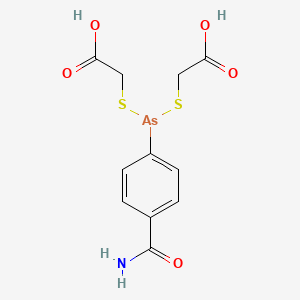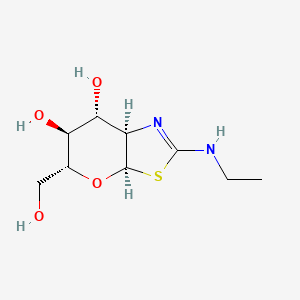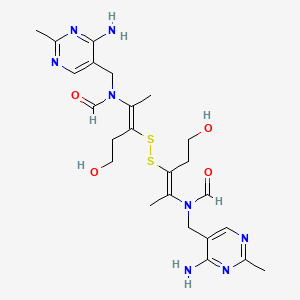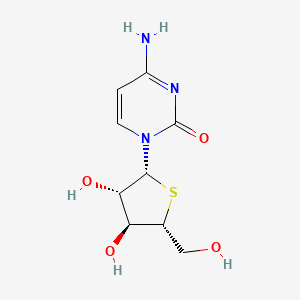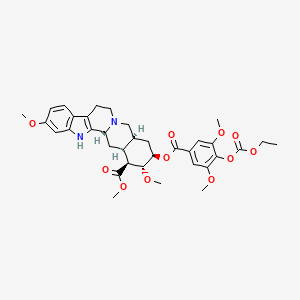
Syrosingopina
Descripción general
Descripción
La sirosingopina es un fármaco derivado de la reserpina que se ha utilizado desde la década de 1960 para tratar la hipertensión . Es conocida por su capacidad para potenciar la eficacia anticancerígena de la metformina, un fármaco ampliamente utilizado para la diabetes . La sirosingopina inhibe la degradación de los azúcares dentro de las células, lo que la convierte en un compuesto prometedor en la investigación del cáncer .
Aplicaciones Científicas De Investigación
Syrosingopine has several scientific research applications:
Cancer Research: Syrosingopine, in combination with metformin, has shown promising results in killing tumor cells in blood samples from leukemia patients and reducing or eliminating tumors in mice with malignant liver cancer It interferes with the cancer cells’ glucose supply and utilization, making them vulnerable when there is a reduction in the available energy supply.
Tumor Metabolism Modulation: Syrosingopine inhibits the lactate transporters MCT1 and MCT4, leading to intracellular lactate accumulation and synthetic lethality with metformin.
Hypertension Treatment: Syrosingopine has been used to treat hypertension by depleting peripheral stores of norepinephrine.
Mecanismo De Acción
La sirosingopina ejerce sus efectos al inhibir los transportadores de lactato MCT1 y MCT4, previniendo la salida de lactato e iones de hidrógeno de las células . Esto lleva a la acumulación de lactato intracelular y a la inhibición del producto final de la lactato deshidrogenasa . La pérdida de capacidad de regeneración de NAD+ debido al tratamiento combinado con metformina y sirosingopina da como resultado un bloqueo glucolítico, lo que lleva al agotamiento del ATP y a la muerte celular . La sirosingopina también se une a la enzima glucolítica alfa-enolasa, sensibilizando aún más las células cancerosas a la metformina .
Análisis Bioquímico
Biochemical Properties
Syrosingopine interacts with monocarboxylate transporters (MCTs), specifically MCT1 and MCT4 . These transporters are involved in the export of lactate, a byproduct of glycolysis, from cells . Syrosingopine inhibits these transporters, preventing lactate and H+ efflux . This inhibition disrupts the cellular pH homeostasis and negatively impacts tumor growth .
Cellular Effects
Syrosingopine has been shown to affect various types of cells and cellular processes. In human breast cancer (MDA-MB-231) and pharyngeal squamous cell carcinoma (FaDu) cell models, exposure to Syrosingopine led to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation . It also increased the number of late apoptotic/necrotic cells .
Molecular Mechanism
Syrosingopine exerts its effects at the molecular level by inhibiting MCT1 and MCT4 . This inhibition prevents lactate and H+ efflux, leading to high intracellular lactate levels and thereby end-product inhibition of lactate dehydrogenase . The loss of NAD+ regeneration capacity due to combined metformin and Syrosingopine treatment results in glycolytic blockade, leading to ATP depletion and cell death .
Temporal Effects in Laboratory Settings
In vitro studies have shown that exposure to Syrosingopine leads to a decrease in the extracellular acidification rate, intracellular pH, glucose consumption, lactate secretion, and tumor cell proliferation over time . In vivo experiments using the MDA-MB-231 model treated with a daily injection of Syrosingopine did not reveal any significant change in extracellular pH or primary tumor growth .
Metabolic Pathways
Syrosingopine is involved in the glycolysis metabolic pathway . By inhibiting MCT1 and MCT4, it prevents the export of lactate, a byproduct of glycolysis, from cells . This disrupts the cellular pH homeostasis and negatively impacts tumor growth .
Transport and Distribution
Syrosingopine is transported and distributed within cells via its interaction with MCT1 and MCT4 . These transporters are involved in the export of lactate from cells . By inhibiting these transporters, Syrosingopine prevents lactate and H+ efflux, disrupting the cellular pH homeostasis .
Métodos De Preparación
La sirosingopina se sintetiza mediante una serie de reacciones químicas que implican la esterificación de derivados de la reserpina . La ruta sintética suele implicar la reacción de la reserpina con cloroformiato de etilo en presencia de una base para formar el éster etílico . A esto le siguen modificaciones adicionales para introducir los grupos funcionales necesarios . Los métodos de producción industrial son similares, pero se optimizan para la síntesis a gran escala, lo que garantiza un alto rendimiento y pureza .
Análisis De Reacciones Químicas
La sirosingopina experimenta diversas reacciones químicas, entre ellas:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución . Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones de la investigación científica
La sirosingopina tiene varias aplicaciones en la investigación científica:
Investigación del cáncer: La sirosingopina, en combinación con la metformina, ha mostrado resultados prometedores en la eliminación de células tumorales en muestras de sangre de pacientes con leucemia y en la reducción o eliminación de tumores en ratones con cáncer de hígado maligno Interfiere con el suministro y la utilización de glucosa de las células cancerosas, lo que las hace vulnerables cuando se reduce el suministro de energía disponible.
Modulación del metabolismo tumoral: La sirosingopina inhibe los transportadores de lactato MCT1 y MCT4, lo que lleva a la acumulación de lactato intracelular y a la letalidad sintética con la metformina.
Tratamiento de la hipertensión: La sirosingopina se ha utilizado para tratar la hipertensión al agotar las reservas periféricas de norepinefrina.
Comparación Con Compuestos Similares
La sirosingopina es única en su doble inhibición de MCT1 y MCT4, con una potencia 60 veces mayor en MCT4 . Entre los compuestos similares se encuentran:
Reserpina: El compuesto madre del que se deriva la sirosingopina.
Metformina: A menudo se utiliza en combinación con la sirosingopina por sus propiedades anticancerígenas.
Fenformina: Un derivado más potente de la metformina que también muestra efectos sinérgicos con la sirosingopina.
La capacidad de la sirosingopina para potenciar los efectos de la metformina y su doble inhibición de los transportadores de lactato la convierten en un compuesto único y valioso en la investigación del cáncer .
Propiedades
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-17-(4-ethoxycarbonyloxy-3,5-dimethoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O11/c1-7-46-35(40)48-31-26(42-3)12-18(13-27(31)43-4)33(38)47-28-14-19-17-37-11-10-22-21-9-8-20(41-2)15-24(21)36-30(22)25(37)16-23(19)29(32(28)44-5)34(39)45-6/h8-9,12-13,15,19,23,25,28-29,32,36H,7,10-11,14,16-17H2,1-6H3/t19-,23+,25-,28-,29+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNRPPFBQDQHR-SSYATKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023629 | |
| Record name | Syrosingopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-36-6 | |
| Record name | Syrosingopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syrosingopine [INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | syrosingopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Syrosingopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Syrosingopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SYROSINGOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPG46JF0EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


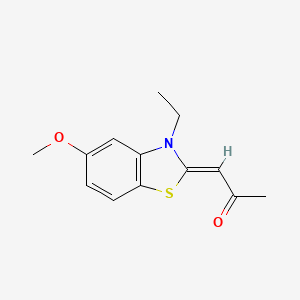
![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)
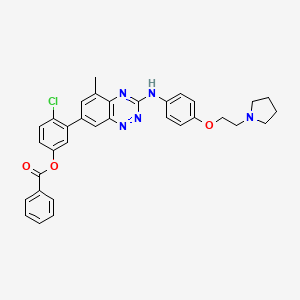

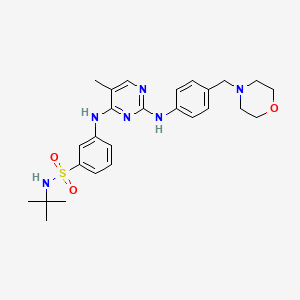
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)
